Azadirachtin B

Übersicht

Beschreibung

azadirachtin B is a natural compound derived from the neem tree (Azadirachta indica). It is a potent insecticide and exhibits a wide range of biological activities. Due to its unique chemical structure and biological properties, it has gained significant attention in various fields of research, including medical, environmental, and industrial applications.

Wissenschaftliche Forschungsanwendungen

azadirachtin B has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical properties and reactions of limonoids.

Biology: It is studied for its insecticidal properties and its effects on insect physiology.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

Industry: It is used in the formulation of biopesticides and other agricultural products

Wirkmechanismus

Target of Action

Azadirachtin B, a tetranortriterpenoid derived from the neem seed of the Indian neem tree , primarily targets insects. It acts as a powerful antifeedant and insect growth disruptor . It interferes with the synthesis of hormones vital to development and moulting, and directly damages a number of tissues .

Mode of Action

This compound interacts with its targets by acting as an antifeedant, repellent, and repugnant agent . It induces sterility in insects by preventing oviposition and interrupting sperm production in males . It also interferes with the insect’s molting process, leading to developmental disorders or death .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to significantly affect pathways such as histidine metabolism, D-glutamine and D-glutamate metabolism, biotin metabolism, ascorbate and aldarate metabolism, pentose and glucuronate interconversions, and alanine, aspartate and glutamate metabolism in insects .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After topical application, azadirachtin was found to be highly toxic during the formation of pupae leading to inhibition of adult formation . The LD50-value of this non-oily EC-formulation of azadirachtin was calculated to be 11.7 ng active ingredient (AI) per insect .

Result of Action

The result of this compound’s action is the disruption of growth and reproduction in insects. It has been shown to cause specific, documentable effects on growth and reproduction of non-target fauna . For example, a single injection of 10 μg of azadirachtin resulted in a sterilizing effect on Locusta migratoria migratorioides with an arrest of terminal oocytes maturation and oviposition .

Action Environment

The action of this compound can be influenced by environmental factors. It has been found to have excellent bioactivities against several hundred arthropods . The presumed safety of azadirachtin has been questioned, especially in relation to natural enemies and pollinators . In the aquatic environment, it has been found to have effects on non-target aquatic organisms .

Biochemische Analyse

Biochemical Properties

Azadirachtin B interacts with various enzymes, proteins, and other biomolecules. It is a highly oxidized tetranortriterpenoid, featuring several reactive groups such as acetate, tiglate ester, methyl esters, alcohol, epoxide, and vinyl ether . These groups enable this compound to participate in a variety of biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting protein synthesis, possibly through binding to Hsp60 . It also changes the expression of many other pathways . Furthermore, it has been observed to cause a decrease in the number of microvilli and sparsity of midgut columnar cell matrices in certain insects .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It antagonizes both ecdysteroid and juvenile hormone activities by reducing the secretion of prothoracicotropic hormone (PTTH) and allatotropins from the corpus cardiacum complex . This disruption of hormone activities is a key aspect of this compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to cause a high mortality rate in certain insect species over a period of 11 weeks

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses have not been extensively studied, it is known that this compound exhibits considerable toxicity towards certain insect species .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to affect histidine metabolism, D-glutamine and D-glutamate metabolism, biotin metabolism, ascorbate and aldarate metabolism, pentose and glucuronate interconversions, and alanine, aspartate and glutamate metabolism in certain insect species .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found that active ingredients of this compound are translocated both upwards and downwards in rose plants and that active ingredients are transported in the phloem .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of deacetylazadirachtinol involves the extraction and purification from neem seeds. The process typically includes solvent extraction followed by chromatographic techniques to isolate the compound. High-performance liquid chromatography (HPLC) is often used to achieve high purity .

Industrial Production Methods: Industrial production of deacetylazadirachtinol involves large-scale extraction from neem seeds. The seeds are first crushed, and the oil is extracted using solvents such as hexane. The crude extract is then subjected to various purification steps, including distillation and chromatography, to isolate deacetylazadirachtinol .

Analyse Chemischer Reaktionen

Types of Reactions: azadirachtin B undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents such as acetic anhydride and acetyl chloride are used for acetylation reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of deacetylazadirachtinol .

Vergleich Mit ähnlichen Verbindungen

Azadirachtin: Another potent insecticidal compound derived from neem.

Nimbin: Known for its antimicrobial properties.

Uniqueness: azadirachtin B is unique due to its specific mode of action on insect hormonal systems, making it highly effective as an insect growth regulator. Its ability to disrupt ecdysteroid synthesis sets it apart from other neem-derived compounds .

Eigenschaften

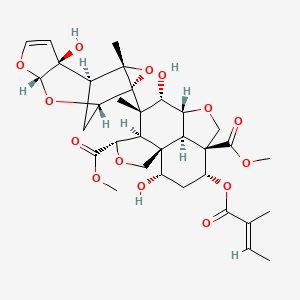

IUPAC Name |

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-7,14-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-12-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O14/c1-7-14(2)24(36)45-17-11-16(34)30-12-44-20(25(37)40-5)21(30)28(3,23(35)19-22(30)31(17,13-43-19)26(38)41-6)33-18-10-15(29(33,4)47-33)32(39)8-9-42-27(32)46-18/h7-9,15-23,27,34-35,39H,10-13H2,1-6H3/b14-7+/t15-,16+,17-,18+,19-,20+,21+,22-,23-,27+,28+,29+,30-,31+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRBWQQLHKQWAV-ZGKQVQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C23COC(C2C(C(C4C3C1(CO4)C(=O)OC)O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C[C@@H]([C@]23CO[C@@H]([C@H]2[C@]([C@@H]([C@H]4[C@H]3[C@@]1(CO4)C(=O)OC)O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106500-25-8 | |

| Record name | Azadirachtin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106500-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azadirachtin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106500258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZADIRACHTIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5T1RMZ28I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.